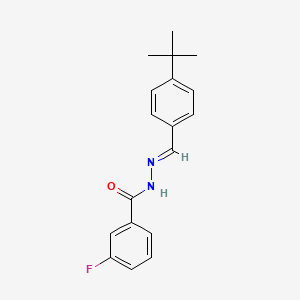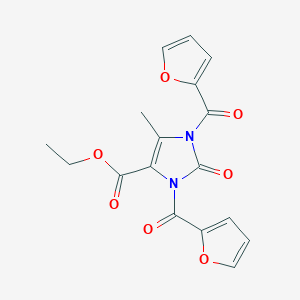![molecular formula C13H20N2OS2 B5509465 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride is a chemical compound that belongs to the class of azepane derivatives. It is a white to off-white powder that is soluble in water and has a molecular formula of C16H24ClNO2S2. This compound has been studied extensively in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride involves the inhibition of the aforementioned enzymes. By inhibiting these enzymes, this compound can prevent the breakdown of neurotransmitters such as acetylcholine and dopamine, leading to an increase in their concentrations in the brain. This increase in neurotransmitter levels can improve cognitive function and alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound can prevent the breakdown of neurotransmitters such as acetylcholine and dopamine, leading to an increase in their concentrations in the brain. This increase in neurotransmitter levels can improve cognitive function and alleviate the symptoms of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride in lab experiments is its potent inhibitory activity against various enzymes. This compound can be used to study the mechanisms of action of these enzymes and their role in the pathogenesis of neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Orientations Futures
1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride has shown promise as a potential therapeutic agent for neurological disorders. Future research could focus on the development of more potent and selective inhibitors of these enzymes, as well as the investigation of their potential use in the treatment of other diseases. Additionally, further studies could explore the potential toxicity of this compound and its effects on other physiological systems.
Méthodes De Synthèse
The synthesis of 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride can be achieved through a multistep process involving the reaction of 5-ethylthio-2-thiophenecarboxylic acid with 1,6-diaminohexane, followed by the cyclization of the resulting intermediate to form the azepane ring. The final step involves the reaction of the azepane intermediate with hydrochloric acid to form the hydrochloride salt.
Applications De Recherche Scientifique
The potential therapeutic applications of 1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride have been studied extensively in the field of medicinal chemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are implicated in the pathogenesis of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3-aminoazepan-1-yl)-(5-ethylsulfanylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS2/c1-2-17-12-7-6-11(18-12)13(16)15-8-4-3-5-10(14)9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQGFYDPPLXYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(S1)C(=O)N2CCCCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)
![N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)
![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)
![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)
![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)
![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)
![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)
![5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5509469.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)